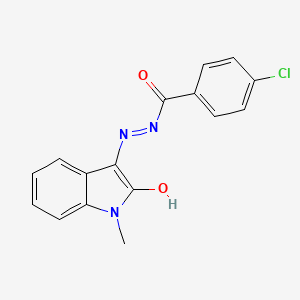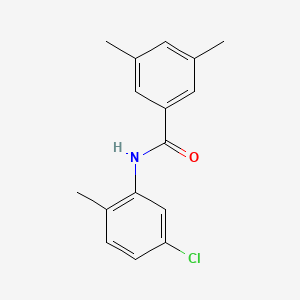
N-(5-chloro-2-methylphenyl)-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-3,5-dimethylbenzamide, also known as A-967079, is a selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. This chemical compound has gained significant attention in scientific research due to its potential therapeutic applications in treating pain and inflammation.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-3,5-dimethylbenzamide involves its binding to the TRPV1 ion channel and preventing its activation by various stimuli, such as heat, capsaicin, and protons. By blocking the TRPV1 channel, N-(5-chloro-2-methylphenyl)-3,5-dimethylbenzamide can reduce the sensation of pain and inflammation.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-3,5-dimethylbenzamide has been shown to have significant biochemical and physiological effects in various studies. It has been demonstrated to reduce pain and inflammation in animal models of various diseases, such as arthritis, neuropathic pain, and colitis. Additionally, it has been shown to have minimal side effects and does not produce any significant changes in cardiovascular or respiratory function.
Vorteile Und Einschränkungen Für Laborexperimente
One significant advantage of N-(5-chloro-2-methylphenyl)-3,5-dimethylbenzamide is its specificity for the TRPV1 ion channel. This selectivity allows researchers to study the specific role of TRPV1 in various diseases and develop targeted therapies. However, one limitation is that it may not be effective in all types of pain and inflammation, as other ion channels and receptors may play a role in nociception.
Zukünftige Richtungen
There are several potential future directions for N-(5-chloro-2-methylphenyl)-3,5-dimethylbenzamide research. One direction is the development of new analogs with improved selectivity and potency. Another direction is the exploration of its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the long-term effects and safety of N-(5-chloro-2-methylphenyl)-3,5-dimethylbenzamide in humans.
Conclusion
In conclusion, N-(5-chloro-2-methylphenyl)-3,5-dimethylbenzamide is a selective antagonist of the TRPV1 ion channel that has significant potential for therapeutic applications in treating pain and inflammation. Its specificity and minimal side effects make it an attractive target for further research and development. With continued research, N-(5-chloro-2-methylphenyl)-3,5-dimethylbenzamide may become a valuable tool in the treatment of various diseases.
Synthesemethoden
The synthesis of N-(5-chloro-2-methylphenyl)-3,5-dimethylbenzamide involves the condensation of 3,5-dimethylbenzoic acid with 5-chloro-2-methylaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain a pure form of N-(5-chloro-2-methylphenyl)-3,5-dimethylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications in treating pain and inflammation. TRPV1 ion channels play a crucial role in nociception, and their activation leads to the sensation of pain. By acting as a selective antagonist of TRPV1, N-(5-chloro-2-methylphenyl)-3,5-dimethylbenzamide can block the sensation of pain and inflammation.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-10-6-11(2)8-13(7-10)16(19)18-15-9-14(17)5-4-12(15)3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZMOVCQLHRDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine](/img/structure/B5842320.png)
![N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B5842327.png)

![3-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5842348.png)
![3-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5842350.png)
![1-(4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5842352.png)
![2-[(3-chlorobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5842354.png)
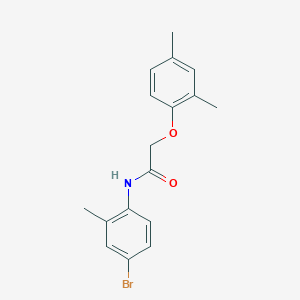
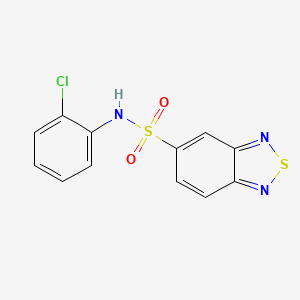
![ethyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5842380.png)
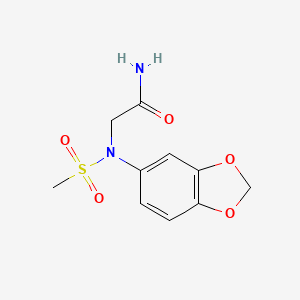

![N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5842407.png)
